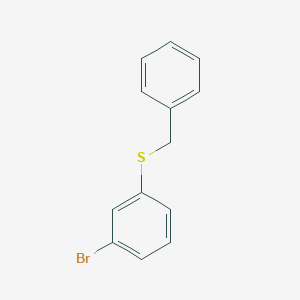

Benzyl(3-bromophenyl)sulfane

Vue d'ensemble

Description

Benzyl(3-bromophenyl)sulfane is a useful research compound. Its molecular formula is C13H11BrS and its molecular weight is 279.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Benzyl(3-bromophenyl)sulfane

The synthesis of benzyl sulfides, including this compound, is often achieved through substitution reactions involving sulfur-containing compounds. A notable method involves the reaction of benzyl bromide with sodium 3-bromophenylsulfide under controlled conditions. This reaction can yield high purity and selectivity, making it suitable for further applications in medicinal chemistry .

Biological Activities

This compound exhibits several biological activities that are of interest in pharmacological research:

- Anticancer Properties : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives based on related structures have shown significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines .

- Steroid Sulfatase Inhibition : Compounds with a similar sulfane structure have been studied as potential inhibitors of steroid sulfatase, an enzyme involved in the local production of estrogenic steroids, which is relevant for treating estrogen-dependent cancers .

Case Study 1: Anticancer Activity

A study focusing on a series of 1-benzyl-5-bromoindolin-2-one derivatives demonstrated that modifications in the phenyl ring significantly influenced anticancer activity. Compounds with additional substituents, such as chlorine or bromine at specific positions, showed enhanced inhibitory effects against MCF-7 cells . This suggests that this compound and its derivatives could be optimized for greater therapeutic efficacy.

Case Study 2: Enzyme Inhibition

Research into steroid sulfatase inhibitors has revealed that certain sulfamates derived from similar structures can effectively block the activity of this enzyme in human cells. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing inhibitory potency, indicating a potential pathway for developing new therapeutic agents based on this compound .

Propriétés

Formule moléculaire |

C13H11BrS |

|---|---|

Poids moléculaire |

279.20 g/mol |

Nom IUPAC |

1-benzylsulfanyl-3-bromobenzene |

InChI |

InChI=1S/C13H11BrS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Clé InChI |

XLAVZVKWYUIITE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CSC2=CC(=CC=C2)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.